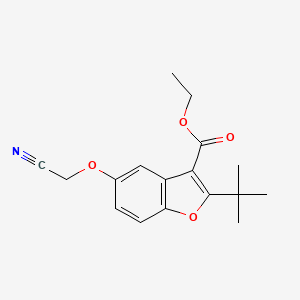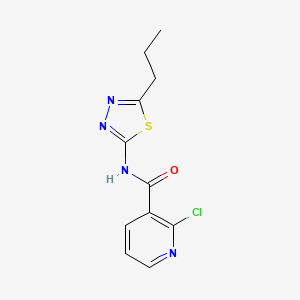methanone CAS No. 326177-41-7](/img/structure/B2724314.png)
[1-(Phenylsulfonyl)-4-piperidinyl](piperidino)methanone
Vue d'ensemble
Description
1-(Phenylsulfonyl)-4-piperidinylmethanone is a chemical compound with the molecular formula C17H24N2O3S It is known for its unique structure, which includes a phenylsulfonyl group attached to a piperidine ring, and another piperidine ring connected via a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-4-piperidinylmethanone typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. One common method includes the following steps:
Formation of the Intermediate: Piperidine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate [1-(Phenylsulfonyl)-4-piperidinyl] chloride.
Final Product Formation: The intermediate is then reacted with another piperidine derivative in the presence of a catalyst to yield 1-(Phenylsulfonyl)-4-piperidinylmethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfonyl)-4-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(Phenylsulfonyl)-4-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 1-(Phenylsulfonyl)-4-piperidinylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-4-piperidinylmethanone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Phenylsulfonyl)-4-piperidinylmethanone
- 1-(Phenylsulfonyl)-4-piperidinylmethanone
- 1-(Phenylsulfonyl)-4-piperidinylmethanone
Uniqueness
Compared to similar compounds, 1-(Phenylsulfonyl)-4-piperidinylmethanone stands out due to its dual piperidine rings, which provide unique steric and electronic properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-11-5-2-6-12-18)15-9-13-19(14-10-15)23(21,22)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBANHWJBJTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332531 | |
| Record name | [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728250 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326177-41-7 | |
| Record name | [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


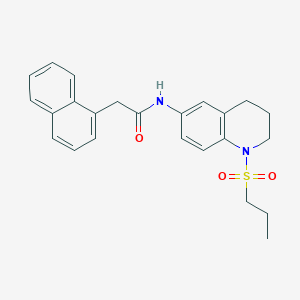
![4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724234.png)
![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2724235.png)

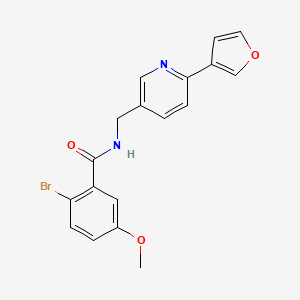

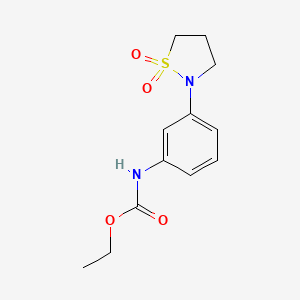
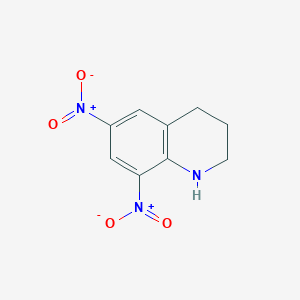
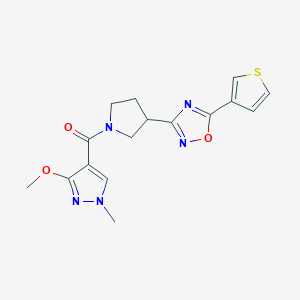
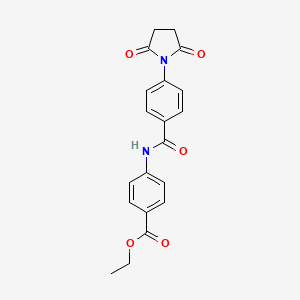
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
